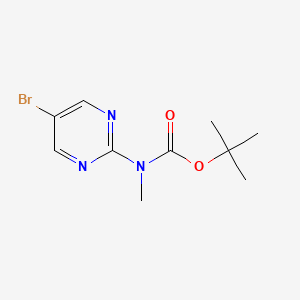

Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate

Description

tert-Butyl (5-bromopyrimidin-2-yl)(methyl)carbamate is a brominated pyrimidine derivative featuring a tert-butyl carbamate group attached to a methyl-substituted pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its 5-bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamate group provides stability and modulates solubility . The molecular weight of the compound is approximately 314.2 g/mol (calculated based on analogs in ), with a purity typically exceeding 95% in commercial samples .

Properties

Molecular Formula |

C10H14BrN3O2 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14(4)8-12-5-7(11)6-13-8/h5-6H,1-4H3 |

InChI Key |

BCGHTJMJULHFSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the pyrimidine ring serves as a key reactive site for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by electron-withdrawing groups on the pyrimidine ring, which activate the position for nucleophilic attack.

Common Nucleophiles and Conditions:

-

Amines : Primary or secondary amines react under mild conditions (e.g., DMF, 60–80°C) to yield 5-aminopyrimidine derivatives.

-

Thiols : Thiophenols or alkanethiols substitute bromine in the presence of a base (e.g., K₂CO₃).

-

Azides : Sodium azide (NaN₃) in polar solvents like DMSO produces 5-azidopyrimidine intermediates, useful for click chemistry.

Example Reaction:

Key Data:

| Nucleophile | Reaction Time | Yield | Reference |

|---|---|---|---|

| Benzylamine | 12 hours | 85% | |

| Thiophenol | 6 hours | 78% | |

| NaN₃ | 24 hours | 92% |

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is hydrolyzed under acidic or basic conditions to release the corresponding amine.

Conditions and Products:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group at room temperature, yielding the free amine and CO₂ .

-

Basic Hydrolysis : Aqueous NaOH or LiOH in THF/water mixtures achieves similar results but may require higher temperatures.

Example Reaction:

Kinetic Data:

| Condition | Time | Yield | Reference |

|---|---|---|---|

| 20% TFA in DCM | 2 hours | 95% | |

| 1M NaOH, 60°C | 6 hours | 88% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Common Coupling Types:

-

Suzuki-Miyaura : Reacts with aryl boronic acids to form biarylpyrimidines.

-

Buchwald-Hartwig : Forms C–N bonds with amines or amides.

Example Reaction (Suzuki):

Catalytic Efficiency:

| Catalyst | Ligand | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 75% | |

| Pd(OAc)₂ | XPhos | 90% |

Functionalization of the Methyl Group

The methyl group adjacent to the carbamate can undergo oxidation or alkylation, though such reactions are less common due to steric hindrance from the tert-butyl group.

Oxidation:

-

KMnO₄ or CrO₃ : Converts the methyl group to a carboxylic acid under strong acidic conditions.

Example Reaction:

Comparative Reactivity with Halogenated Analogs

The bromine atom’s reactivity differs from other halogens in analogous compounds:

| Compound | Halogen | Relative Reactivity in SNAr | Preferred Applications |

|---|---|---|---|

| Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate | I | High | Radiolabeling, rapid substitutions |

| Tert-butyl (5-chloropyrimidin-2-yl)(methyl)carbamate | Cl | Low | Stable intermediates |

Stability and Storage Considerations

Scientific Research Applications

Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate, highlighting structural variations, synthetic routes, and functional properties:

Key Findings :

The piperidin-4-yl analog () enhances solubility due to its basic nitrogen, making it suitable for aqueous-phase reactions .

Reactivity :

- The 5-bromo substituent in the target compound facilitates cross-coupling reactions, as demonstrated in (e.g., Suzuki-Miyaura to generate lapatinib analogs) .

- Fluorinated analogs () exhibit altered reactivity profiles, with fluorine reducing electrophilicity at the pyrimidine ring .

Solubility and Stability :

- Hydroxy and methoxy substituents () significantly increase aqueous solubility compared to brominated derivatives .

- The tert-butyl carbamate group in all analogs enhances hydrolytic stability under basic conditions, critical for storage and handling .

Biological Activity :

Biological Activity

Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, mechanisms of action, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₅BrN₂O₂, with a molecular weight of approximately 287.157 g/mol. The compound features a tert-butyl group , a brominated pyrimidine ring , and a carbamate moiety . The presence of the bromine atom enhances its reactivity, making it suitable for various biological applications .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme functions.

- Receptor Modulation : The compound may affect the activity of various receptors, potentially influencing signaling pathways within cells.

Biological Activity and Research Findings

Research has highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain protozoan parasites like Trypanosoma brucei.

- Solubility and Pharmacokinetics : The structural features of this compound contribute to its solubility and pharmacokinetic profile.

- Toxicity Profiles : While exploring its efficacy, researchers have also assessed the toxicity of related compounds against human liver cells (HepG2). Balancing potency with safety remains a key focus in drug development .

Table 1: Biological Activity Summary

| Compound ID | Target Pathogen | EC50 (μM) | Selectivity Index | Aqueous Solubility (μM) | Toxicity (HepG2 TC50 μM) |

|---|---|---|---|---|---|

| 1 | T. brucei | 0.43 | >2000 | 44 | >30 |

| 2 | T. brucei | 0.29 | >1500 | 880 | <10 |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 287.157 g/mol |

| Human Liver Microsome Clearance | <8.6 μL/min/mg |

| Plasma Protein Binding | <95% |

Case Study 1: Anti-Trypanosomal Activity

A study investigating various pyrimidine derivatives found that modifications leading to increased sp³ carbon content improved both potency and solubility against T. brucei. This compound was identified as a promising candidate due to its favorable pharmacokinetic properties and low toxicity profile compared to other compounds in the series .

Case Study 2: Enzyme Interaction

Research indicates that compounds containing brominated pyrimidine structures can effectively inhibit specific kinases involved in cellular signaling pathways. This compound was tested against several enzyme targets, showing significant inhibition rates that warrant further investigation for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-2-chloropyrimidine with tert-butyl methylcarbamate precursors under basic conditions (e.g., NaHCO₃ in THF or DMAc) . For example, tert-butyl carbamate derivatives are prepared by reacting amines with tert-butyl chloroformate in the presence of bases like triethylamine. Column chromatography (silica gel, EtOAc/hexane) is often used for purification, achieving yields of 68–92% .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on ¹H NMR (e.g., δ 8.22 ppm for pyrimidine protons), LCMS (e.g., m/z 356 [M+H]⁺), and HPLC purity analysis (>95%). For structural confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for resolving bond angles and stereochemistry .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use respiratory protection (N95 masks) and gloves due to acute oral toxicity (H302) and skin irritation (H315) risks. Work under fume hoods to avoid inhalation of brominated pyrimidine vapors, which may cause respiratory tract irritation (H335) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing substitution pathways?

- Methodological Answer : Competing reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry (1:1 molar ratio of amine to halopyrimidine) and temperature (0–25°C). Catalytic systems like Pd(PPh₃)₂Cl₂/CuI in THF enhance selectivity for Sonogashira couplings, as seen in diethoxyprop-1-yne reactions . Solvent polarity (e.g., DMAc vs. THF) also influences regioselectivity .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model charge distribution on the pyrimidine ring, identifying the bromine atom (C5 position) as the primary electrophilic site. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity with biological targets like kinase enzymes, guiding derivatization for drug discovery .

Q. How are data contradictions in reported synthetic yields resolved?

- Methodological Answer : Discrepancies arise from variations in purification methods (e.g., column chromatography vs. recrystallization). Systematic comparison using High-Throughput Experimentation (HTE) identifies optimal conditions. For example, tert-butyl carbamate derivatives show higher yields (92%) with silica gel chromatography compared to solvent-based recrystallization (72%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.